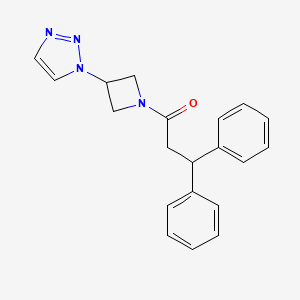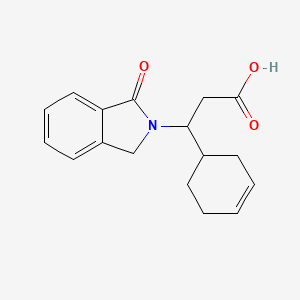
3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid appears to be a complex organic molecule that may have potential biological activity or applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include condensation and reduction processes. For instance, the synthesis of (Propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid involved a Kondakof condensation of methyl undecylenate and propionyl chloride, followed by a Diels-Alder reaction with butadiene and subsequent reduction of the ketone . This suggests that the synthesis of our compound of interest might also involve similar condensation and cycloaddition reactions, possibly followed by specific functional group transformations to introduce the isoindolyl moiety.
Molecular Structure Analysis
The molecular structure of 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid includes a cyclohexenyl group, which is a six-membered ring with one unsaturated bond, and an isoindolyl group, which is a bicyclic structure with a lactam moiety. The presence of these groups suggests that the molecule could exhibit interesting electronic and steric properties that might influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The compound's reactivity can be inferred from the functional groups present in its structure. The cyclohexenyl group could potentially undergo further Diels-Alder reactions, while the lactam moiety in the isoindolyl group might be involved in nucleophilic addition reactions or serve as a hydrogen bond donor or acceptor. The carboxylic acid group could be involved in esterification or amide formation reactions, which are common in drug synthesis and prodrug design .
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid are not provided, related compounds such as cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have been synthesized and shown to possess potent inhibitory activity against aldose reductase . This suggests that our compound may also have significant biological activity, potentially modulated by its physical properties such as solubility, lipophilicity, and molecular stability.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : A key synthesis of similar compounds involves the fusion of cyclohexanecarboxylic acid with amino acids, as seen in the synthesis of 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid (Csende, Jekő, & Porkoláb, 2011).
- Chemical Reactions : Isoindolone derivatives, which are structurally related, exhibit a range of biological activities, including anti-inflammatory and sedative properties. These reactions demonstrate the diverse potential applications of compounds within this chemical class (Csende, Jekő, & Porkoláb, 2011).
Potential Therapeutic Applications
- Pharmaceutical Research : Isoindolone derivatives, akin to the compound of interest, show a variety of biological activities. This suggests potential for exploration in pharmaceutical applications, such as nootropic, anxiolytic, and sedative drugs (Csende, Jekő, & Porkoláb, 2011).
Material Science Applications
- Functionalized Compounds : Related research indicates the functionalization of similar compounds for use in various material science applications. For example, the reaction of cyclohexenyl aniline with phthalic anhydride to form isoindole-1,3-diones, which could be of interest in developing new materials or chemical intermediates (Khusnitdinov, Sultanov, & Gataullin, 2019).
properties
IUPAC Name |
3-cyclohex-3-en-1-yl-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-13-8-4-5-9-14(13)17(18)21/h1-2,4-5,8-9,12,15H,3,6-7,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKMTKZOZFMIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)
![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)
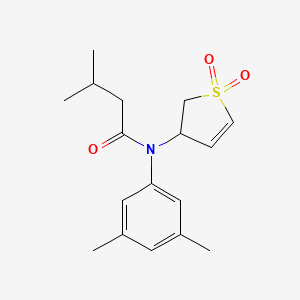
![Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2553568.png)

![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2553571.png)

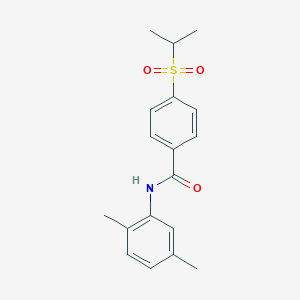

![N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2553575.png)
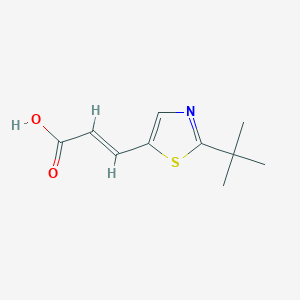
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2553577.png)
![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)
